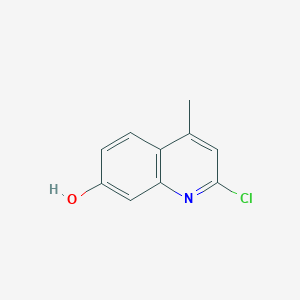

2-Chloro-4-methylquinolin-7-ol

Description

Significance of the Quinoline (B57606) Heterocyclic System as a Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. orientjchem.orgscispace.com Its unique structural features and the ability to modify it with various functional groups have made it a "privileged scaffold." nih.govtandfonline.com This term signifies a molecular framework that is capable of binding to multiple biological targets with high affinity, thus appearing frequently in the structures of biologically active compounds. nih.govtandfonline.com

The versatility of the quinoline core is demonstrated by its presence in a wide array of pharmaceuticals with diverse therapeutic applications. scispace.comnih.gov These include antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral agents. orientjchem.org The ability to introduce substituents at various positions on the quinoline ring allows for the fine-tuning of its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. orientjchem.orgnih.gov For instance, structure-activity relationship (SAR) studies have shown that specific substitutions can significantly enhance a compound's therapeutic efficacy. orientjchem.org The development of numerous quinoline-based drugs that have received regulatory approval or are in clinical trials underscores the enduring importance of this scaffold in drug discovery and development. nih.govtandfonline.com

Role of Halogenated and Alkyl/Hydroxyl-Substituted Quinolines in Contemporary Chemical Biology Investigations

The strategic incorporation of halogen atoms, as well as alkyl and hydroxyl groups, onto the quinoline scaffold plays a pivotal role in modern chemical biology research. These substitutions can profoundly influence the molecule's physicochemical properties and biological activity.

Halogenated Quinolines: The introduction of a halogen atom, such as chlorine, can significantly alter a quinoline derivative's electronic properties, lipophilicity, and metabolic stability. nih.govnih.gov This can lead to enhanced binding affinity for biological targets and improved pharmacokinetic characteristics. orientjchem.org Halogenated quinolines are actively being investigated for their potential as novel therapeutic agents, particularly in the development of new antibacterial drugs to combat resistant strains. nih.gov The presence of a halogen can also provide a reactive handle for further synthetic modifications, allowing for the creation of diverse compound libraries for screening. mdpi.com

Alkyl-Substituted Quinolines: The addition of alkyl groups, such as a methyl group, can impact a molecule's steric profile and lipophilicity. nih.gov This can influence how the compound interacts with its biological target and its ability to cross cell membranes. Alkylquinolones, a class of metabolites with an alkyl group typically at the C-2 position, have been shown to possess notable antibiotic properties and play a role in bacterial communication. nih.gov

Hydroxyl-Substituted Quinolines: The presence of a hydroxyl group can introduce hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological macromolecules like proteins and nucleic acids. nih.govacs.org The position of the hydroxyl group on the quinoline ring is critical to its function. For instance, 8-hydroxyquinolines are known for their metal-chelating properties, which can contribute to their biological effects. acs.org Hydroxylated quinolines have demonstrated a broad spectrum of biological activities, including antifungal and anticancer properties. acs.orgnih.gov The hydroxyl group can also serve as a key site for further derivatization to create new analogs with potentially improved therapeutic profiles. nih.gov

The combination of these substituents, as seen in 2-Chloro-4-methylquinolin-7-ol, offers a rich area for chemical and biological exploration, with the potential to yield novel compounds with significant therapeutic value.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMSIBVCSQBHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties of 2 Chloro 4 Methylquinolin 7 Ol

The compound 2-Chloro-4-methylquinolin-7-ol possesses a unique set of chemical properties derived from its substituted quinoline (B57606) core.

Interactive Data Table:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 860297-02-5 | sigmaaldrich.comfluorochem.co.uk |

| Molecular Formula | C₁₀H₈ClNO | sigmaaldrich.com |

| InChI Key | DLMSIBVCSQBHEC-UHFFFAOYSA-N | sigmaaldrich.com |

| Melting Point | 214-215 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Synthesis of 2 Chloro 4 Methylquinolin 7 Ol

The synthesis of 2-Chloro-4-methylquinolin-7-ol can be achieved through multi-step synthetic pathways. A common strategy involves the construction of the core quinoline (B57606) ring system followed by the introduction of the chloro and hydroxyl functionalities. While specific, detailed synthetic procedures for this exact molecule are not extensively published in readily available literature, general methods for the synthesis of substituted quinolines can be inferred.

One plausible approach involves the cyclization of an appropriately substituted aniline (B41778) with a β-ketoester to form a hydroxyquinoline intermediate. For instance, the Conrad-Limpach synthesis or the Doebner-von Miller reaction are classic methods for quinoline synthesis. Subsequent chlorination of the hydroxyl group at the 2-position can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃).

Interactive Data Table: Potential Reactants and Reagents for Synthesis

| Reactant/Reagent | Potential Role | Reference |

|---|---|---|

| Substituted Aniline | Starting material for quinoline ring formation | nih.gov |

| β-Ketoester | Reactant for cyclization to form the quinoline core | |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent to introduce the chloro group | |

| Trichloroisocyanuric acid / Triphenylphosphine | Alternative chlorinating system | chemicalbook.com |

Biological and Pharmacological Activities of 2 Chloro 4 Methylquinolin 7 Ol

Established Synthetic Pathways for Quinoline Ring System Construction

The foundational methods for constructing the quinoline ring involve the cyclization of appropriately substituted anilines with various carbonyl compounds. These classical name reactions remain relevant due to their reliability and the accessibility of starting materials. iipseries.orgjk-sci.comjptcp.com

Classical Annulation Reactions and Their Adaptations

Several well-established reactions provide access to the quinoline core, each with its own set of reactants and conditions that dictate the final substitution pattern.

Skraup Synthesis: This reaction involves the synthesis of quinoline by heating aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.orguop.edu.pk Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction. wikipedia.org This method can be adapted to produce substituted quinolines by using substituted anilines. pharmaguideline.com

Friedländer Synthesis: This is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone and a compound containing an α-methylene group adjacent to a carbonyl group. jk-sci.comwikipedia.org The reaction, catalyzed by acids or bases, proceeds through an aldol (B89426) condensation followed by intramolecular cyclization and dehydration to yield the quinoline derivative. jk-sci.comwikipedia.orgsioc-journal.cn Its operational simplicity and the ready availability of starting materials make it a valuable method. jk-sci.com

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction can lead to the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction temperature. wikipedia.org At lower temperatures, the aniline attacks the keto group, leading to a 4-hydroxyquinoline (B1666331), while at higher temperatures (around 140 °C), it attacks the ester group, a variation known as the Knorr quinoline synthesis, resulting in a 2-hydroxyquinoline. wikipedia.org

Gould-Jacobs Reaction: This reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.org The process begins with the condensation of the aniline with the malonic ester derivative, followed by a thermally induced cyclization. wikipedia.orgablelab.eu Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org This method is particularly useful for the synthesis of various quinolone antibiotics. mdpi.com

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis where an aniline reacts with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form quinolines. wikipedia.orgsynarchive.comslideshare.net The α,β-unsaturated carbonyl can also be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. wikipedia.org The reaction mechanism has been a subject of debate, with a proposed fragmentation-recombination mechanism explaining some experimental observations. wikipedia.org

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, Carbonyl Compound | Substituted Quinoline |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline |

Modern Catalytic Approaches for Quinoline Synthesis

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance under milder reaction conditions. Palladium-catalyzed reactions have been particularly impactful in this area. rsc.orgnih.gov

Palladium catalysts are used in various strategies for quinoline synthesis. One approach involves the oxidative cyclization of aryl allyl alcohols and anilines, which can proceed without the need for acids, bases, or other additives and tolerates a range of functional groups. rsc.org Another palladium-catalyzed method involves the reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a denitrogenative addition followed by intramolecular cyclization. nih.gov Palladium catalysis also enables the synthesis of quinolines from o-alkenylanilines and alkynes through an intermolecular aerobic annulation process. organic-chemistry.org Furthermore, palladium-catalyzed coupling reactions, such as the Heck coupling, can be used to prepare precursors that subsequently cyclize to form quinolone structures. nih.gov

Targeted Synthesis of Chloro-, Methyl-, and Hydroxyl-Substituted Quinoline Systems

The synthesis of a specifically substituted quinoline like this compound requires strategies that control the placement of each functional group on the quinoline ring. This involves both the initial construction of the substituted ring system and subsequent modifications.

Regioselective Functionalization Strategies at Quinoline Positions

Achieving the desired substitution pattern often relies on regioselective C-H functionalization, which allows for the direct introduction of functional groups at specific positions of the quinoline ring, often guided by directing groups or the inherent reactivity of the quinoline system. mdpi.comnih.gov

For instance, the use of a quinoline N-oxide can direct the functionalization to specific positions. Ruthenium(II) catalysts have been shown to facilitate the regioselective C8-arylation of quinoline N-oxides with arylboronic acids, followed by in situ deoxygenation to yield the 8-arylquinoline. nih.gov Rhodium(III) catalysts, under similar conditions, can also achieve C8-alkylation of quinoline N-oxides. rsc.org The C2 position of quinoline N-oxides can be selectively functionalized through palladium-catalyzed oxidative cross-coupling with indoles. mdpi.com

Magnesiation using specific magnesium reagents can also be employed for the regioselective functionalization of quinolines, allowing for the introduction of various substituents. scite.ai

| Catalyst/Reagent | Position Functionalized | Type of Functionalization |

|---|---|---|

| Ruthenium(II) | C8 | Arylation |

| Rhodium(III) | C8 | Alkylation |

| Palladium(II) | C2 | Heteroarylation |

| Magnesium Reagents | Various | Multiple Functionalizations |

Development of One-Pot Synthetic Routes for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. bohrium.comrsc.org

Several one-pot methods for synthesizing substituted quinolines have been developed. One such method involves the reaction of α-arylamino ketones with a Vilsmeier reagent (PBr3/DMF), which proceeds through sequential Vilsmeier-Haack reaction, intramolecular cyclization, and aromatization. bohrium.com Another efficient one-pot approach utilizes a Friedländer reaction, where o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes with iron and then condensed in situ with a ketone or aldehyde. nih.gov Iridium-catalyzed three-component coupling of an arylamine, an aromatic or aliphatic aldehyde, and another aliphatic aldehyde also provides a convenient one-pot route to substituted quinolines. oup.com Furthermore, a metal-free, one-pot aerobic process has been devised for the synthesis of functionalized quinolines from 2-aminobenzyl alcohols and various alcohols, involving in situ oxidation followed by a Friedländer annulation. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired quinoline derivative. This involves the careful selection of catalysts, solvents, temperature, and reaction time.

For example, in the Gould-Jacobs reaction, microwave irradiation has been shown to significantly shorten reaction times and improve yields compared to conventional heating. ablelab.eu The choice of solvent can also have a profound impact on the outcome of a reaction. In the Conrad-Limpach synthesis, high-boiling solvents are traditionally used to facilitate the high-energy cyclization step, and studies have identified several effective and inexpensive alternative solvents. nih.gov

The catalyst used can dramatically influence the efficiency of a reaction. For instance, in a Friedländer-type synthesis, using FeCl3·6H2O as a catalyst in water has been shown to be a highly efficient and environmentally friendly method for the condensation of 2-aminoarylketones with active methylene (B1212753) compounds. tandfonline.com Similarly, chloramine-T has been demonstrated as an efficient catalyst for the reaction of 2-amino aryl ketones with ketones to produce quinoline derivatives. researchgate.net In the Doebner-von Miller reaction, a recyclable Ag(I)-exchanged montmorillonite (B579905) K10 clay has been used as a catalyst under solvent-free conditions to produce quinolines in good to excellent yields. clockss.org

The optimization process often involves screening various parameters. For the synthesis of substituted quinolines from imines and styrene, a solvent-free and catalyst-free approach has been developed as a green protocol. jocpr.com

Chemical Transformations and Derivatization Reactions of the this compound Scaffold

The chemical behavior of this compound is characterized by its susceptibility to nucleophilic and electrophilic attacks, as well as modifications of its functional groups. The interplay between the electron-withdrawing nature of the chlorine atom and the quinoline's nitrogen, and the electron-donating effect of the hydroxyl and methyl groups, dictates the regioselectivity and feasibility of these reactions.

The chlorine atom at the C2 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom in the heterocyclic ring, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comyoutube.com This process is a cornerstone for introducing a wide array of functional groups onto the quinoline scaffold.

Common nucleophiles used in these reactions include amines, alcohols, and thiols. For instance, the reaction of 2-chloroquinolines with amines or morpholine (B109124) can lead to the formation of N-substituted aminoquinolines. mdpi.commdpi.com Similarly, reaction with thiourea (B124793) can introduce a thiol group. mdpi.com The reactivity at the C2 position is generally higher than at other positions, such as C4, when both are chlorinated, although this can be influenced by reaction conditions and the specific nucleophile used. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloroquinolines

| Reactant (Chloroquinoline) | Nucleophile | Product | Reference |

|---|---|---|---|

| 4,7-Dichloroquinoline | Morpholine | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | mdpi.com |

| 2,4-dichloro-8-methylquinoline | Thiourea | 4-chloro-8-methylquinoline-2(1H)-thione | mdpi.com |

| 4,7-dichloroquinoline | 2-aminoethanol | 2-(7-chloro-quinolin-4-ylamino)-ethanol | nih.gov |

| 2-chloroquinoline (B121035) derivatives | Amines | 2-Aminoquinoline derivatives | researchgate.net |

The quinoline ring system can undergo electrophilic substitution reactions, although the conditions required are often harsher than for benzene (B151609) due to the deactivating effect of the nitrogen atom. The presence of activating groups, such as the hydroxyl and methyl groups in this compound, influences the position of substitution. The hydroxyl group at C7 strongly directs incoming electrophiles to the ortho (C6 and C8) and para (C5) positions. For instance, enzymatic halogenation of 7-hydroxyquinoline (B1418103) using a flavin-dependent halogenase introduces a chlorine atom specifically at the C8 position, ortho to the hydroxyl group. usu.edu This highlights the directing power of the hydroxyl group.

The hydroxyl group at the C7 position is a key site for functionalization. It can be readily converted into ethers or esters through reactions with alkyl halides or acyl chlorides, respectively. For example, the hydroxyl group of quinolinols can be benzylated using benzyl (B1604629) bromide in the presence of a base like potassium carbonate. nih.gov This modification can serve as a protective strategy during subsequent reactions or be used to introduce specific functionalities to modulate the molecule's properties.

Alkylation and arylation reactions on the this compound scaffold can occur at several positions. N-alkylation of the quinoline nitrogen can be achieved, though this is less common when the C2 position is substituted with a good leaving group like chlorine. More frequently, C-alkylation or C-arylation is performed via cross-coupling reactions at the C2-chloro position. rsc.org Additionally, directed C-H functionalization can introduce alkyl or aryl groups at other positions on the quinoline ring, guided by existing substituents. rsc.org For instance, iridium-catalyzed arylation of 2-ethylpyridines with diaryliodonium salts has been reported, demonstrating a method that could be applicable to methylquinoline derivatives. rsc.org

The C2-chloro substituent makes the this compound scaffold an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloroquinoline with a boronic acid or ester. It is a widely used method for introducing aryl or heteroaryl substituents at the C2 position. nih.govresearchgate.net

Negishi Coupling: Involving the reaction of the chloroquinoline with an organozinc reagent, this method is particularly effective for forming alkyl-aryl bonds. acs.org

Other Couplings: Heck and Sonogashira couplings are also viable, allowing for the introduction of alkenyl and alkynyl groups, respectively, further diversifying the molecular architecture.

These coupling reactions are fundamental in building more elaborate structures from the basic quinoline framework for various applications. nih.govmdpi.com

Table 2: Examples of Coupling Reactions on Chloroquinolines

| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) catalyst, Boronic acids | Haloindazoles and aryl boronic acids | 3-aryl-indazoles | nih.gov |

| Suzuki-Miyaura | Pd(dppf)Cl2, Boronic acid derivative | Isocyanides, pyrazines/pyridines, aldehydes | Complex heterocyclic compounds | mdpi.com |

| Photocatalytic Coupling | Iridium-based catalyst | 2-methylquinoline derivatives | β-norbenzomorphan hybrids | nih.gov |

The functional groups on the this compound scaffold can undergo various oxidation and reduction reactions.

Oxidation: The methyl group at C4 can potentially be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions. The quinoline nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (mCPBA). nih.gov This N-oxide intermediate can then facilitate further substitutions, for example, refluxing with POCl₃ can reintroduce a chloro group at the C2 position. nih.gov

Reduction: The chloro group can be removed (hydrodechlorination) via catalytic hydrogenation, often using palladium on carbon (Pd/C), to yield the corresponding 4-methylquinolin-7-ol. Reduction of the quinoline ring itself can lead to tetrahydroquinoline derivatives. For example, the reduction of 2-chloro-4-methylquinoline (B123181) with tin and hydrochloric acid can yield several products, including the major product 4-methylquinoline. e-periodica.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A thorough investigation for NMR data, which is fundamental for determining the precise arrangement of atoms within a molecule, yielded no specific results for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

No experimental ¹H NMR spectra, which would detail the chemical environment of hydrogen atoms and their interactions, are available for this compound in the searched scientific databases and literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Backbone Elucidation

Similarly, there is no published ¹³C NMR data that would provide information on the carbon framework of the this compound molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Advanced 2D NMR studies, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. However, no such studies have been reported for this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for confirming the molecular weight of a compound and analyzing its fragmentation patterns to further support its structure.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, which provides a highly accurate molecular weight measurement, could be located for this compound.

LC-MS and GC-MS Applications in Reaction Monitoring and Purity Assessment

While Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for monitoring chemical reactions and assessing compound purity, there are no specific applications of these techniques for the synthesis or purification of this compound detailed in the available literature.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound. For this compound, these analyses would reveal characteristic stretching and bending modes for the O-H, C-Cl, C=N, C=C, and C-H bonds within its structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No specific experimental FT-IR data for this compound was found in the searched resources. A hypothetical spectrum would be expected to show key absorption bands corresponding to the vibrations of its constituent functional groups.

Hypothetical FT-IR Data Table for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 | O-H stretch | Phenolic hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methyl (CH₃) |

| 1620-1580 | C=N stretch | Quinoline ring |

| 1550-1450 | C=C stretch | Aromatic ring |

| 1470-1430 | C-H bend | Methyl (CH₃) |

| 1260-1180 | C-O stretch | Phenolic hydroxyl |

Fourier-Transform Raman (FT-Raman) Spectroscopy

No specific experimental FT-Raman data for this compound was found in the searched resources. Raman spectroscopy would provide complementary information to FT-IR, particularly for the non-polar bonds and the quinoline ring system.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

These spectroscopic methods provide insight into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental UV-Vis absorption data for this compound was found in the searched resources. The UV-Vis spectrum would be expected to display absorption bands corresponding to π→π* and n→π* transitions within the quinoline aromatic system. The position and intensity of these bands are influenced by the chloro, methyl, and hydroxyl substituents.

Fluorescence Emission and Excitation Spectroscopy

No specific experimental fluorescence data for this compound was found in the searched resources. As many quinoline derivatives are fluorescent, it is plausible that this compound would exhibit fluorescence. An analysis would determine its emission and excitation wavelengths, quantum yield, and lifetime, providing information about its excited state properties.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈ClNO |

| Formula Weight | 193.63 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comabinit.org It is a cornerstone of modern computational chemistry, providing a framework to predict a molecule's geometry, energy, and other electronic properties based on its electron density. scispace.comaps.org For quinoline derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing molecular geometries and calculating properties that govern chemical behavior. rjptonline.orgniscpr.res.inscience.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. malayajournal.orgdergipark.org.tr

Computational studies on 2-Chloro-7-methylquinoline-3-carbaldehyde , a structurally related compound, provide insight into the expected FMO properties. DFT calculations at the B3LYP/6-311++G(d,p) level revealed two stable conformers (trans and cis) with distinct energy gaps. dergipark.org.tr

| Compound/Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 2-Chloro-7-methylquinoline-3-carbaldehyde (trans) | - | - | 3.75 | dergipark.org.tr |

| 2-Chloro-7-methylquinoline-3-carbaldehyde (cis) | - | - | 3.84 | dergipark.org.tr |

For this compound, the HOMO is expected to be localized over the electron-rich quinoline ring system and the hydroxyl group, while the LUMO would likely be distributed across the aromatic system, influenced by the electron-withdrawing chloro group. The energy gap would be a key determinant of its reactivity in chemical and biological systems.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule three-dimensionally. libretexts.org It is invaluable for predicting how molecules will interact, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). libretexts.orgchemrxiv.org These maps are crucial for understanding sites susceptible to electrophilic and nucleophilic attack. jmaterenvironsci.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic parameters with a high degree of accuracy. d-nb.inforesearchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) are employed to calculate NMR chemical shifts (¹H and ¹³C), which can be correlated with experimental data to confirm molecular structures. nih.govliverpool.ac.uk Similarly, theoretical vibrational frequencies (FT-IR and FT-Raman) can be calculated and compared to experimental spectra, aiding in the assignment of vibrational modes. researchgate.netscience.gov

A combined experimental and theoretical study on 2-chloro-3-methylquinoline utilized DFT calculations (B3LYP/6–311++G(d,p)) to predict its vibrational frequencies. A strong correlation was found between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman data, allowing for a detailed assignment of the molecule's vibrational modes. researchgate.netresearchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Source |

|---|---|---|---|

| C-Cl Stretch | 843 | 844 | researchgate.netresearchgate.net |

| C-H Out-of-plane bend | 750 | 750 | researchgate.netresearchgate.net |

| Ring Out-of-plane bend | 435 | 434 | researchgate.netresearchgate.net |

For this compound, such calculations would be essential to predict its ¹H and ¹³C NMR spectra, accounting for the electronic effects of the chloro, methyl, and hydroxyl substituents on the chemical shifts of the quinoline ring protons and carbons. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are critical for analyzing the stability of a ligand within a protein's binding site and understanding the dynamic nature of their interactions. mdpi.comnih.gov By simulating the complex in a hydrated environment, researchers can observe conformational changes, the stability of key hydrogen bonds, and calculate binding free energies. nih.govmdpi.com

For quinoline-based compounds, MD simulations have been used to validate the results of molecular docking. Studies on quinazoline (B50416) derivatives as EGFR inhibitors, for example, have used MD simulations to confirm that the ligand forms a stable complex with the target enzyme, with key interactions maintained throughout the simulation period. nih.govresearchgate.net A simulation of a potent inhibitor showed stable Root Mean Square Deviation (RMSD) values over time, indicating a stable binding pose. researchgate.net For this compound, MD simulations would be a crucial next step after identifying a potential protein target to assess the stability of the predicted binding mode and refine the understanding of its intermolecular interactions.

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in structure-based drug design for identifying potential biological targets and analyzing the binding mode of a ligand in the active site of an enzyme. researchgate.netthaiscience.info The simulation scores the binding affinity, often as a negative value in kcal/mol, where a more negative score suggests a stronger interaction. nih.gov

Ligand-Enzyme Interaction Modeling

Docking studies on various quinoline derivatives have revealed their potential to interact with a range of enzymes. For instance, stilbene (B7821643) derivatives of quinoline have been docked against E. coli DNA gyrase B, showing binding affinities comparable to the standard drug ciprofloxacin. nih.gov

A particularly relevant study investigated 7-hydroxy-4-methylquinolin-2(1H)-one analogues as potential anticancer agents by docking them against the Epidermal Growth Factor Receptor (EGFR). researchgate.net One of the most active compounds, 4d , demonstrated a strong binding affinity with a docking score of -9.962 kcal/mol. The analysis revealed specific interactions crucial for its binding. researchgate.net

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Compound 4d (A 7-hydroxy-4-methylquinolin-2(1H)-one analogue) | EGFR | -9.962 | Thr854, Met793 (H-bonds) | researchgate.net |

| Compound 19 (A stilbene-quinoline derivative) | E. coli DNA gyraseB | -6.9 | Not specified | nih.gov |

| Compound 24 (A stilbene-quinoline derivative) | E. coli DNA gyraseB | -7.1 | Not specified | nih.gov |

| Ciprofloxacin (Reference) | E. coli DNA gyraseB | -7.3 | Not specified | nih.gov |

Given these findings, it is highly probable that this compound would also be modeled against protein kinases like EGFR. The 7-hydroxyl group would likely act as a key hydrogen bond donor or acceptor, while the quinoline ring system could form pi-pi stacking or hydrophobic interactions with residues in the enzyme's active site. The chloro and methyl groups would further influence the binding orientation and specificity.

Lack of Publicly Available Research Precludes an In-Depth Computational Analysis of this compound

A thorough review of scientific literature and chemical databases has revealed a significant gap in the publicly available research on the specific chemical compound This compound . While information regarding its basic properties, synthesis, and the biological activities of related quinoline derivatives is accessible, detailed computational chemistry and molecular modeling studies—specifically focusing on ligand-receptor binding site prediction and quantitative structure-activity relationship (QSAR) modeling for this exact molecule—are not present in the reviewed literature.

Computational studies on other quinoline derivatives do exist. For instance, research on various substituted quinolines demonstrates the use of molecular docking to predict binding modes within enzyme active sites, such as the epidermal growth factor receptor (EGFR). researchgate.net Similarly, QSAR models have been developed for other series of quinoline compounds to correlate their structural features with activities like anti-tuberculosis efficacy. nih.gov These studies underscore the value of computational methods in drug discovery and development.

However, the principles of scientific accuracy and adherence to evidence-based reporting prevent the extrapolation of findings from different, albeit related, compounds to this compound. The specific arrangement of the chloro, methyl, and hydroxyl groups on the quinoline scaffold of this particular compound would result in a unique electronic and steric profile, leading to distinct interactions with biological targets. Without dedicated studies, any discussion of its binding site interactions or a QSAR model would be purely speculative.

Investigation of Biological Activities and Mechanisms of Action Pre Clinical and in Vitro Focus

Structure-Activity Relationship (SAR) Studies of 2-Chloro-4-methylquinolin-7-ol Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. By analyzing the effects of different functional groups and their positions on the quinoline (B57606) core, researchers can design more potent and selective therapeutic agents.

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For this compound, the specific placement of the chloro, methyl, and hydroxyl groups is critical to its potential bioactivity.

Chloro Group at C2: The presence of a halogen, such as chlorine, on the quinoline scaffold can significantly impact activity. While the 7-chloro substitution is well-known for its role in the antimalarial activity of drugs like chloroquine (B1663885), a chloro group at the C2 position has also been explored. pharmacy180.comyoutube.com In some contexts, 2-chloroquinoline (B121035) derivatives have been designed as potential dual inhibitors of viral proteases, where the chloro group can act as a reactive site. nih.gov

Methyl Group at C4: Substitution at the C4 position of the quinoline ring is a common strategy in drug design. For instance, in the context of antimalarial 4-aminoquinolines, a dialkylaminoalkyl side chain at C4 is optimal for activity. pharmacy180.com While a simple methyl group is different, its presence influences the electronic properties and steric profile of the molecule, which can affect its binding to biological targets. Studies on quinoline-based kinase inhibitors have shown that modifications at and around the C4 position can modulate potency and selectivity.

Hydroxyl Group at C7: Hydroxylated quinolines, particularly 8-hydroxyquinoline, are known for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects, often linked to their ability to chelate metal ions. semanticscholar.orgnih.govmdpi.com A hydroxyl group at the C7 position, as seen in this compound, contributes to the molecule's polarity and potential for hydrogen bonding. This functional group can be crucial for interacting with amino acid residues in the active sites of enzymes, thereby influencing inhibitory activity.

The quinoline ring is considered a "privileged scaffold" because it can bind to multiple biological targets with high affinity. nih.gov Elucidating the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is key to designing new drugs.

For quinoline-based inhibitors targeting protein kinases, the pharmacophore often involves the nitrogen atom of the quinoline ring acting as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding site. nih.gov Modifications to the quinoline scaffold can enhance potency and selectivity.

Hybrid Molecules: Researchers have created hybrid molecules by linking the quinoline scaffold to other heterocyclic systems, such as imidazole (B134444) or triazole, to develop multi-target agents. nih.gov These modifications aim to combine the pharmacophoric features of different classes of inhibitors to achieve synergistic effects or overcome drug resistance.

Linker Modification: In many quinoline-based drugs, a linker connects the core scaffold to another moiety. The length and flexibility of this linker are often critical. SAR studies have shown that even minor changes in the linker can significantly alter the compound's activity by affecting its ability to adopt the optimal conformation for target binding.

Pharmacophore models for quinoline derivatives have been developed for various targets, including VEGFR-2, where key features include hydrogen bond donors, acceptors, and aromatic rings. researchgate.net These models help rationalize the observed SAR and guide the design of new derivatives with improved biological profiles.

Enzyme Inhibition Studies

The functional groups of this compound suggest its potential as an enzyme inhibitor. The quinoline core is a well-established scaffold for inhibitors of various enzymes critical in human diseases and microbial pathogenesis.

Quinolone and fluoroquinolone antibiotics, which are based on the quinoline scaffold, are known to target bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to the stabilization of enzyme-DNA cleavage complexes, resulting in double-strand DNA breaks and bacterial cell death. nih.govresearchgate.net

While many clinically used quinolones have a carboxylic acid group at the 3-position, which is crucial for their primary mechanism of action, other quinoline derivatives have also shown inhibitory activity against these enzymes. nih.gov The activity of novel quinoline derivatives against DNA gyrase suggests that the broader quinoline scaffold can be optimized for this mode of action. nih.gov Molecular docking studies have helped to explore the binding affinity of new quinoline ligands toward the active site of the DNA gyrase enzyme. nih.gov

| Compound Class | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Fluoroquinolones | DNA Gyrase & Topoisomerase IV | Potent inhibition, bactericidal | nih.gov |

| Novel Quinoline Derivative 14 | E. coli DNA Gyrase | IC50 = 3.39 μM | nih.gov |

| 7-piperazinylquinolones | DNA Gyrase | High activity against S. aureus (MIC = 0.097 μg/mL) | nih.gov |

The quinoline scaffold is a cornerstone in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy. nih.gov Several FDA-approved drugs, such as bosutinib (B1684425) and cabozantinib (B823), feature a quinoline core. nih.gov These inhibitors typically target the ATP-binding site of kinases involved in cancer cell proliferation and survival.

EGFR and HER2: Quinoline and the related quinazoline (B50416) scaffolds are common frameworks for inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govrsc.org SAR studies have demonstrated that 4-anilinoquinoline derivatives are particularly effective. The design of dual EGFR/HER2 inhibitors based on the quinoline structure is an active area of research aimed at overcoming drug resistance. rsc.org

c-Met: The c-Met receptor is another important target for quinoline-based inhibitors like cabozantinib and foretinib. nih.govturkjps.org SAR studies highlight that a 4-phenoxyquinoline moiety is a key pharmacophoric element for c-Met inhibition. nih.gov

PI3K Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer. Several quinoline derivatives have been investigated as inhibitors of key kinases in this pathway, such as PI3K and mTOR. nih.gov

The potential of a specific compound like this compound to inhibit these kinases would depend on how its substituents interact with the kinase active site. The 7-hydroxyl group, for example, could form crucial hydrogen bonds, while the 2-chloro and 4-methyl groups would influence steric and electronic interactions.

| Compound | Target Kinase(s) | Inhibitory Concentration (IC50/GI50) | Reference |

|---|---|---|---|

| Quinoline-3-carboxamide (Thiophene derivative 6b) | EGFR | IC50 = 0.49 μM | nih.govafricaresearchconnects.com |

| Quinoline Derivative 5a | EGFR / HER2 | IC50 = 71 nM / 31 nM | rsc.org |

| Cabozantinib | c-Met, VEGFRs | Approved Drug | nih.gov |

| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile | EGFR | IC50 = 5 nM | nih.gov |

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. rsc.orgrsc.org Consequently, DHODH is an attractive target for cancer and autoimmune disease therapies.

Recent studies have identified quinoline derivatives as potent inhibitors of human DHODH (hDHODH). rsc.orgrsc.org A structure-guided approach has led to the development of quinoline-based analogues that show significant inhibitory activity. osti.gov SAR analysis of these compounds revealed that specific substitutions are beneficial for potency. For example, a carboxyl group at one position, a bromine atom at another, and a para-alkyl-substituted phenyl group elsewhere on the scaffold were found to enhance inhibitory activity against hDHODH. rsc.orgrsc.org This highlights the potential for appropriately substituted quinoline compounds to function as effective DHODH inhibitors.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Quinoline Derivative A9 | hDHODH | 9.7 nM | rsc.orgrsc.org |

| Quinoline-based analogue 41 | DHODH | 41.1 ± 10.3 nM | osti.gov |

| 1,7-naphthyridine 46 | DHODH | 28.3 ± 3.3 nM | osti.gov |

Lipoxygenase (LOX) Inhibition

Metalloprotease Inhibition (e.g., Botulinum Neurotoxin A Light Chain, Matrix Metalloproteinases)

Research has indicated that quinolinol-based compounds are a promising area for the discovery of inhibitors for the light chain of botulinum neurotoxin type A (BoNT/A LC), a zinc-dependent metalloprotease. Although direct inhibitory data for this compound is not specified, studies on structurally related quinolinol compounds have demonstrated competitive inhibition of BoNT/A LC. For instance, two novel quinolinol compounds, MSU58 and MSU84, were found to be competitive inhibitors with KI values of 3.2 μM and 6.2 μM, respectively nih.gov. This suggests that they bind to the active site of the enzyme, a mode of action that could potentially be shared by other quinolinol derivatives like this compound. A screening of various quinolinols identified 72 compounds with IC50 values below 10 μM against BoNT/A LC, with the most potent exhibiting submicromolar inhibition (IC50 = 0.8 μM) nih.gov. These findings highlight the potential of the quinolinol scaffold in developing BoNT/A LC inhibitors.

In contrast, there is no readily available scientific literature that investigates or establishes the inhibitory activity of this compound against Matrix Metalloproteinases (MMPs).

Table 1: Inhibitory Activity of Selected Quinolinol Compounds against Botulinum Neurotoxin A Light Chain (BoNT/A LC)

| Compound | IC50 (μM) | Inhibition Constant (K_I) (μM) | Mechanism of Action |

| MSU58 | 3.3 | 3.2 | Competitive |

| MSU84 | 5.8 | 6.2 | Competitive |

| Unnamed Quinolinol | 0.8 | Not Reported | Not Reported |

Sphingosine Kinase (SphK1/2) Inhibition

There is currently no specific scientific data available that details the inhibitory activity of this compound against Sphingosine Kinase 1 (SphK1) or Sphingosine Kinase 2 (SphK2). While the broader quinoline chemical space has been explored for potential enzyme inhibitors, dedicated studies on this particular compound's interaction with SphK1 and SphK2 have not been reported in the available literature.

N-Myristoyl Transferase (NMT) Inhibition

The potential of this compound as an inhibitor of N-Myristoyl Transferase (NMT) has not been specifically documented in the available scientific literature. However, the quinoline scaffold, of which this compound is a derivative, has been identified as a promising starting point for the development of NMT inhibitors. Research has focused on the structure-guided optimization of quinoline-based compounds to target the NMT of parasites such as Plasmodium vivax and Plasmodium falciparum nih.gov. These studies have explored modifications at various positions of the quinoline ring to enhance inhibitory activity and selectivity. While this indicates the potential of the quinoline chemical class, it is important to note that direct evidence of NMT inhibition by this compound is currently lacking.

Other Enzyme Modulations (e.g., Cytochrome P450)

There is no specific information available in the current scientific literature regarding the modulatory effects of this compound on Cytochrome P450 (CYP) enzymes. The interaction of this particular compound with the CYP enzyme system has not been a reported focus of research.

Receptor Binding Assays

Dopamine D2/D3 Receptor Agonism/Antagonism

At present, there is no scientific literature available that describes the binding affinity or functional activity (agonism or antagonism) of this compound at the Dopamine D2 or D3 receptors.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

No studies were identified that investigate the activity of this compound as a TRPV1 antagonist.

Antimicrobial Research Focus (Pre-clinical and In Vitro)

Antileishmanial Activity:No research was found detailing the effects of this compound against Leishmania species.

Further research is required to determine if this compound possesses any of these biological activities.

Anticancer Research Focus (In Vitro and Pre-clinical Mechanistic Studies)

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa, A375, SKBR3)

There is no available data from in vitro studies detailing the cytotoxic effects of this compound on common cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), HeLa (cervical cancer), A375 (melanoma), or SKBR3 (breast cancer).

Modulation of Oncogenic Pathways (e.g., survivin inhibition)

There is no research available that explores the effects of this compound on specific oncogenic pathways. In particular, its potential to act as an inhibitor of proteins like survivin has not been investigated.

Angiogenesis Inhibition Mechanisms

The potential for this compound to inhibit angiogenesis has not been a subject of published scientific inquiry. As such, there are no mechanistic studies available on this topic.

Investigation of Other Biological Activities (In Vitro)

Antioxidant Activity Mechanisms

There are no available in vitro studies that have evaluated the antioxidant properties or investigated the potential antioxidant mechanisms of this compound.

Anti-inflammatory Pathways

Quinoline derivatives have been the subject of extensive research for their anti-inflammatory potential, with studies indicating their ability to modulate various pathways involved in the inflammatory response. The anti-inflammatory effects of these compounds are often attributed to their capacity to inhibit the production of pro-inflammatory mediators and regulate key signaling pathways.

Research has shown that certain quinoline derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. researchgate.netnih.gov The inhibition of these enzymes leads to a decrease in the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. Furthermore, some quinoline compounds have been found to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govtbzmed.ac.ir

One study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated its ability to significantly inhibit NO and iNOS protein and gene expression in RAW 264.7 macrophages. tbzmed.ac.ir This compound also suppressed the gene expression of COX-2, TNF-α, IL-1β, and IL-6 in the same cell line. tbzmed.ac.ir In an in vivo model of carrageenan-induced paw edema in mice, this derivative exhibited a significant reduction in swelling, which was accompanied by a decrease in serum levels of NO and COX-2. tbzmed.ac.ir Another related compound, quinoline-4-carboxylic acid, has been shown to exert notable anti-inflammatory effects in inflamed macrophages without inducing cytotoxicity. researchgate.net

The collective evidence from studies on various quinoline derivatives suggests that the anti-inflammatory action of compounds like this compound likely involves the modulation of key inflammatory pathways, including the inhibition of iNOS, COX-2, and the NF-κB signaling cascade, leading to a reduction in the production of a range of inflammatory mediators.

Table 1: Preclinical and In Vitro Anti-inflammatory Activity of Selected Quinoline Derivatives

| Derivative | Model System | Pathway/Mediator Affected | Observed Effect |

|---|---|---|---|

| Cinnamic acid derivatives of quinoline | Carrageenan-induced rat paw edema | iNOS, COX-2, NF-κB, TNF-α | Suppression of inflammatory factors researchgate.net |

| Ibuprofen-quinoline conjugates | LPS-stimulated RAW264.7 macrophages | Nitric oxide, IL-6, TNF-α, iNOS | Significant reduction in the release and production of pro-inflammatory cytokines and mediators nih.gov |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | RAW 264.7 macrophages | NO, iNOS, COX-2, IL-6, IL-1β, TNF-α | Inhibition of inflammatory mediators and their gene expression tbzmed.ac.ir |

| 7-chloro-4-phenylsulfonyl quinoline | Croton oil-induced ear edema in mice | Myeloperoxidase | Diminished edema formation and myeloperoxidase activity nih.gov |

Antiviral Properties

The quinoline scaffold is a structural motif present in several compounds that have demonstrated a broad spectrum of antiviral activities. nih.govnih.govresearchgate.net These derivatives have been investigated for their efficacy against a variety of viruses, with research indicating multiple potential mechanisms of action.

In vitro studies have shown that quinoline compounds can be effective against both RNA and DNA viruses. For instance, novel quinoline derivatives have demonstrated antiviral activity against Dengue virus serotype 2 (DENV2) in the low micromolar range. nih.gov The antiviral effect was associated with a dose-dependent reduction in the production of the viral envelope glycoprotein (B1211001). nih.gov

Furthermore, quinoline derivatives have been identified as potential inhibitors of other significant human viruses. Some have shown activity against coronaviruses, human immunodeficiency virus (HIV), and respiratory syncytial virus. nih.gov The well-known quinoline derivatives, chloroquine and hydroxychloroquine, have been investigated for their antiviral effects against SARS-CoV-2, with their proposed mechanism involving the inhibition of viral entry and replication. nih.gov

Research into other quinoline derivatives has revealed activity against the Zika virus (ZIKV), with some compounds found to reduce ZIKV RNA production. nih.gov A study on 7-chloro-4-aminoquinoline derivatives reported compounds with promising in vitro activity against both influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov

The diverse antiviral activities of quinoline derivatives suggest that compounds such as this compound could potentially inhibit viral replication cycles at various stages, from entry into the host cell to the synthesis and release of new viral particles.

Table 2: Preclinical and In Vitro Antiviral Activity of Selected Quinoline Derivatives

| Derivative | Virus | Cell Line | Observed Antiviral Activity |

|---|---|---|---|

| Novel quinoline derivatives | Dengue virus serotype 2 (DENV2) | Not specified | Antiviral activity in the low micromolar range; dose-dependent effect on the production of the viral envelope glycoprotein nih.gov |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika virus (ZIKV) | Not specified | Reduction of ZIKV RNA production nih.gov |

| Chloroquine (CQ) | SARS-CoV-2 | Vero E6 cells | Active against SARS-CoV-2 infection in vitro nih.gov |

Future Research Directions and Potential Applications in Academic Research

Development of Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability

Traditional synthesis methods for quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, often involve harsh conditions, hazardous reagents, and long reaction times, leading to environmental and economic concerns. nih.gov The future of synthesizing 2-Chloro-4-methylquinolin-7-ol and its analogs lies in the adoption of green chemistry principles. tandfonline.com

Key areas for development include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent usage, energy consumption, and waste generation. researchgate.net

Green Catalysts: Utilizing eco-friendly and reusable catalysts like p-toluenesulfonic acid (p-TSA), Amberlyst-15, or metal nanoparticles to improve reaction efficiency. tandfonline.combohrium.com

Alternative Energy Sources: Employing methods such as microwave and ultrasound irradiation to accelerate reactions and improve yields. nih.gov

Sustainable Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or aqueous PEG-400. tandfonline.combohrium.com

These sustainable approaches aim to create more efficient, cost-effective, and environmentally benign pathways for producing quinoline-based compounds for research and development. acs.org

| Green Synthesis Strategy | Catalyst/Medium | Advantages |

| Microwave-assisted synthesis | Water | Economical, short reaction time, high yield (75–93%) tandfonline.com |

| Povarov reaction | Amberlyst-15 in ethanol | Reusable catalyst, eco-friendly tandfonline.com |

| Friedlander synthesis | Metal nanoparticles (Co/Cu) | Solvent-free, mild conditions, high yield (90–97%) tandfonline.com |

| One-pot, three-component reaction | p-TSA in water | High yield (60-94%), eco-friendly tandfonline.com |

Advanced Computational Approaches for Predictive Modeling and De Novo Design

In silico methods are becoming indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. For this compound, computational studies can provide crucial insights into its potential as a therapeutic agent.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), to correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.com This can help in predicting the potency of new analogs of this compound.

Molecular Docking: Simulating the binding of this compound to the active sites of various biological targets, such as protein kinases (e.g., EGFR), to predict its mechanism of action and binding affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Assessing the stability of the ligand-receptor complex over time in a simulated physiological environment to validate docking results. researchgate.net

ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. researchgate.net

These advanced computational techniques can guide the rational design of new derivatives of this compound with enhanced efficacy and specificity. mdpi.com

Elucidation of Undiscovered Mechanisms of Biological Action at the Molecular Level

While quinoline derivatives are known to exhibit a wide range of biological activities, the precise molecular mechanisms are often not fully understood. A key future research direction for this compound is the detailed investigation of its mechanism of action against various cellular targets.

Potential research avenues include:

Target Identification: Using chemoproteomics and other advanced techniques to identify the specific cellular proteins that this compound interacts with.

Pathway Analysis: Investigating how the compound affects key signaling pathways involved in diseases like cancer. For instance, many quinoline derivatives are known to inhibit the EGFR/AKT signaling pathway, leading to apoptosis in cancer cells. nih.gov

DNA Interaction Studies: Exploring the potential for this compound and its analogs to intercalate with DNA, a mechanism observed in other quinoline-based anticancer agents. nih.gov

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes (e.g., kinases, topoisomerases) to determine its inhibitory profile. Quinoline derivatives have shown potent inhibitory activity against enzymes like EGFR. nih.gov

A thorough understanding of its molecular interactions will be crucial for the rational development of this compound as a targeted therapeutic agent.

Design and Synthesis of Hybrid Compounds with Enhanced and Multi-Target Bioactivity

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a promising approach to develop novel drugs with improved potency and the ability to act on multiple targets simultaneously. nih.gov The this compound scaffold is an excellent candidate for creating such hybrid molecules.

Future research in this area could involve:

Combining with other Heterocycles: Synthesizing hybrids of this compound with other biologically active heterocyclic moieties like pyrazoline, thiazole, or indole (B1671886) to enhance its therapeutic effects. researchgate.netmdpi.com

Creating Dual-Action Agents: Designing hybrids that can, for example, exhibit both anticancer and anti-inflammatory properties, which could be beneficial in treating complex diseases like cancer where inflammation plays a key role. researchgate.net

Overcoming Drug Resistance: Developing hybrid compounds that can circumvent known drug resistance mechanisms. nih.gov

The synthesis of such hybrid structures could lead to the discovery of new chemical entities with superior and multifaceted pharmacological profiles. mdpi.comresearchgate.net

| Hybrid Pharmacophore Approach | Target Activity | Reference |

| Quinoline-Pyrazoline Hybrids | Anticancer, Antifungal | mdpi.com |

| Quinoline-Thiazole/Thiazolidinone Hybrids | Anticancer (Breast Cancer) | nih.gov |

| 4-Aminoquinoline-Sulfonyl Analogs | Anticancer (Breast Cancer) | researchgate.net |

| Primaquine-Chloroquine Hybrids | Antimalarial | nih.gov |

Exploration of New Therapeutic Areas and Biological Targets (Pre-clinical Stage)

The versatile quinoline scaffold has demonstrated a broad spectrum of pharmacological activities. nih.govbenthamscience.com Pre-clinical investigation of this compound could reveal novel therapeutic applications beyond the established activities of the quinoline class.

Promising areas for pre-clinical exploration include:

Anticancer Activity: Screening against a diverse panel of human cancer cell lines to identify potential efficacy. Quinoline derivatives have shown promise against breast, colon, lung, and leukemia cell lines. nih.gov

Antimicrobial and Antifungal Activity: Evaluating its effectiveness against various pathogenic bacteria and fungi, a known strength of the quinoline core structure. mdpi.comwisdomlib.org

Anti-inflammatory Properties: Investigating its potential to modulate inflammatory pathways, as some quinoline compounds possess significant anti-inflammatory effects. researchgate.net

Antiviral and Antiparasitic Potential: Testing against a range of viruses and parasites, including those responsible for malaria and leishmaniasis, where quinoline-based drugs have historically been very successful. nih.gov

Systematic pre-clinical screening is essential to uncover the full therapeutic potential of this compound and to identify new biological targets for drug development.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Method | Reagents | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Friedländer condensation | PPA, β-keto ester | 130 | 72–78 | |

| POCl₃ chlorination | POCl₃, DMF | 80–90 | 65–70 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–2.7 ppm), and hydroxyl protons (δ 5.8–6.2 ppm, broad). Chlorine substitution splits quinoline ring signals .

- IR Spectroscopy : Stretching vibrations for C-Cl (600–800 cm⁻¹), OH (3200–3500 cm⁻¹), and C=N (1620–1660 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 208.6 (theoretical: 208.07) with fragmentation patterns indicating Cl loss .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths and angles, resolving positional disorder or hydrogen-bonding networks. For example:

Q. Table 2: Selected Crystallographic Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| Cl–C bond length | 1.73 | |

| C–N bond length | 1.35 | |

| Dihedral angle (quinoline) | 5.2° |

Advanced: How can contradictory bioactivity data for quinoline derivatives be systematically analyzed?

Answer:

Contradictions in antimicrobial or anticancer activity often arise from:

- Structural analogs : Minor substitutions (e.g., 7-OH vs. 7-OCH₃) drastically alter solubility and target binding .

- Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffer) affects compound stability .

Q. Methodological Approach :

Dose-Response Curves : Compare IC₅₀ values across multiple cell lines .

Molecular Docking : Validate interactions with targets (e.g., DNA gyrase for antimicrobial activity) .

Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., CLSI guidelines) .

Advanced: What strategies optimize purification of this compound from complex reaction mixtures?

Answer:

- Column Chromatography : Use gradient elution (e.g., DCM:EtOAc:MeOH 7:2.5:0.5) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (mp 162–164°C) .

- HPLC : C18 columns with 0.1% TFA in acetonitrile/water (60:40) achieve >98% purity .

Basic: What are the primary applications of this compound in pharmacological research?

Answer:

- Antimicrobial Studies : Acts as a precursor for chalcone derivatives targeting multidrug-resistant bacteria (e.g., E. coli MIC: 8–16 µg/mL) .

- Anticancer Scaffolds : Modifications at the 4-methyl or 7-hydroxyl groups enhance topoisomerase inhibition .

Advanced: How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.